molecular formula C13H6ClF3N2O B7787264 6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B7787264
M. Wt: 298.65 g/mol
InChI Key: GCYUFUYBMMTSDV-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a trifluoromethyl group attached to a nicotinonitrile core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, trifluoroacetic acid, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with trifluoroacetic acid to form the nicotinonitrile core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group can be reduced to form an amine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context of use. For example, in antimicrobial research, the compound may target bacterial enzymes or cell membranes, while in anticancer research, it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinonitrile: This compound is similar in structure but has a methyl group instead of a hydroxy group at the 2-position.

    4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile: This compound has a similar core structure but with different substituents on the phenyl ring.

Uniqueness

6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the nicotinonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. The hydroxy group enhances its reactivity and potential for further chemical modifications, while the trifluoromethyl group contributes to its stability and lipophilicity.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O/c14-8-3-1-7(2-4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYUFUYBMMTSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147381-62-2
Record name 6-(4-Chlorophenyl)-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147381-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-CHLOROPHENYL)-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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